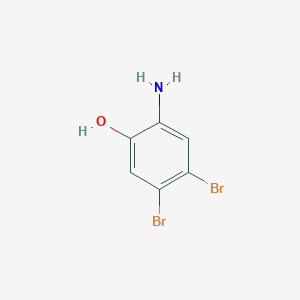

2-Amino-4,5-dibromophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

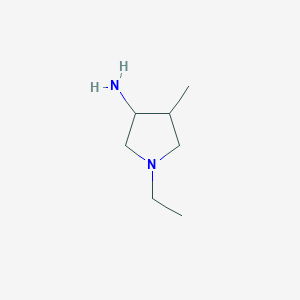

2-Amino-4,5-dibromophenol is a synthetic organic compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 . It is a compound that belongs to the class of organic compounds known as dibromophenols.

Molecular Structure Analysis

The InChI code of 2-Amino-4,5-dibromophenol is 1S/C6H5Br2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 . This indicates the positions of the bromine atoms and the amino group on the phenol ring.Physical And Chemical Properties Analysis

2-Amino-4,5-dibromophenol is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Antibacterial Activity

2-Amino-4,5-dibromophenol derivatives exhibit potent antibacterial properties. For instance, a compound isolated from the marine sponge Dysidea granulosa showed broad-spectrum in vitro antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli O157:H7. The observed minimal inhibitory concentration (MIC) ranges were significantly low, indicating better antibacterial activity than standard antibiotics like linezolid, suggesting potential for anti-MRSA and anti-VRE drug development (Shridhar et al., 2009); (Sun et al., 2015).

Enzyme Inhibition

Research on Indonesian marine sponge Lamellodysidea sp. identified derivatives of 2-amino-4,5-dibromophenol as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in several diseases, including diabetes and obesity. These compounds inhibited PTP1B activity with IC50 values ranging from 5.3 to 7.8 μM, highlighting their therapeutic potential (Kapojos et al., 2018).

Antioxidant Properties

Derivatives of 2-amino-4,5-dibromophenol have been studied for their antioxidant activities. A study involving the red alga Vertebrata lanosa identified bromophenols with significant antioxidant activity, comparable or superior to known antioxidants like vitamin E. These findings suggest potential applications in preventing oxidative stress-related diseases (Olsen et al., 2013).

Anticancer Activity

2-Amino-4,5-dibromophenol derivatives have shown antitumor activities against human B cell and T cell lymphoblastoid cell lines, inducing apoptosis and necrosis. This suggests their potential as anticancer agents (Koshibu-Koizumi et al., 2002).

Environmental and Plant Science

Studies have also explored the environmental behavior and plant interactions of 2,4-dibromophenol, a compound structurally related to 2-amino-4,5-dibromophenol. For instance, research on carrot plants revealed the uptake and metabolism of 2,4-dibromophenol, forming various metabolites and conjugates, highlighting the plant's ability to transform and possibly detoxify environmental contaminants (Sun et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-4,5-dibromophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJGRKJRMHAKMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858692 |

Source

|

| Record name | 2-Amino-4,5-dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5-dibromophenol | |

CAS RN |

1037298-16-0 |

Source

|

| Record name | 2-Amino-4,5-dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate](/img/structure/B1377825.png)

![Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377827.png)

![Bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1377828.png)

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1377830.png)

![N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1377840.png)

![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride](/img/structure/B1377846.png)

![tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1377848.png)